molecular formula C9H10ClN3OS B10881827 2-[(2-Chlorophenyl)amino]-2-oxoethyl carbamimidothioate

2-[(2-Chlorophenyl)amino]-2-oxoethyl carbamimidothioate

Cat. No.: B10881827
M. Wt: 243.71 g/mol
InChI Key: CJMLPLCMLHSYJZ-UHFFFAOYSA-N
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Description

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with an amino(imino)methylthioacetyl group and a chlorine atom

Preparation Methods

The synthesis of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Amino(imino)methylthioacetyl Intermediate: This step involves the reaction of a suitable thioamide with formaldehyde and an amine to form the amino(imino)methylthioacetyl group.

    Substitution Reaction: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable complexes with metals.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE involves its interaction with molecular targets such as enzymes or receptors. The amino(imino)methylthioacetyl group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The chlorine atom may also participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar compounds to 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE include:

    1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-BROMOBENZENE: This compound has a bromine atom instead of chlorine, which may affect its reactivity and binding properties.

    1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-FLUOROBENZENE: The presence of a fluorine atom can lead to different electronic effects and potentially different biological activity.

    1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-IODOBENZENE: The iodine atom can increase the compound’s molecular weight and may enhance its ability to form halogen bonds.

The uniqueness of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] carbamimidothioate

InChI

InChI=1S/C9H10ClN3OS/c10-6-3-1-2-4-7(6)13-8(14)5-15-9(11)12/h1-4H,5H2,(H3,11,12)(H,13,14)

InChI Key

CJMLPLCMLHSYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC(=N)N)Cl

Origin of Product

United States

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